

An In-depth Technical Guide to the Characterization of 2,6-Dichloronitrosobenzene

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Compound of Interest

Compound Name: 2,6-Dichloronitrosobenzene

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Abstract

This technical guide provides a comprehensive characterization of **2,6-dichloronitrosobenzene** (CAS No. 1194-66-7), a halogenated aromatic nitroso compound. Due to the limited availability of direct experimental data for this specific molecule, this document integrates known information with predicted properties and methodologies derived from analogous compounds. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential toxicological profile. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance clarity.

Introduction

2,6-Dichloronitrosobenzene is a member of the aryl nitroso class of compounds, characterized by a nitroso ($-N=O$) group attached to a dichlorinated benzene ring. Aromatic nitroso compounds are valuable intermediates in organic synthesis, known for their reactivity in cycloaddition reactions, condensations with active methylene compounds, and as precursors to various nitrogen-containing heterocycles. The presence of two chlorine atoms ortho to the nitroso group is expected to significantly influence the molecule's steric and electronic

properties, affecting its reactivity and stability. This guide aims to provide a thorough, albeit partially predictive, characterization to facilitate its use in research and development.

Physicochemical Properties

Direct experimental data for the physicochemical properties of **2,6-dichloronitrosobenzene** are not widely available in the public domain. The data presented below are a combination of known identifiers and estimated values based on structurally related compounds, such as nitrosobenzene and other halogenated nitrosoarenes.

Table 1: Physicochemical Properties of **2,6-Dichloronitrosobenzene**

Property	Value	Source/Basis
IUPAC Name	1,3-Dichloro-2-nitrosobenzene	-
CAS Number	1194-66-7	[1][2][3][4][5]
Molecular Formula	C ₆ H ₃ Cl ₂ NO	[1][2][3][4][5]
Molecular Weight	176.00 g/mol	[1][2][3][4][5]
Appearance	Predicted: Green or blue solid (monomer), pale yellow or colorless solid (dimer)	Analogy to nitrosoarenes[6]
Melting Point	Not available. Likely similar to related dichlorinated aromatics.	-
Boiling Point	Not available. Likely to decompose upon heating.	Analogy to nitroso compounds[7]
Solubility	Predicted: Low solubility in water; soluble in common organic solvents (e.g., chloroform, dichloromethane, benzene).	General solubility of nitrosoarenes

Spectroscopic Characterization

Specific spectra for **2,6-dichloronitrosobenzene** are not readily found in spectral databases. The following sections describe the expected spectroscopic features based on the known spectral properties of nitrosobenzene and its substituted derivatives.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of **2,6-dichloronitrosobenzene** is expected to reflect the molecule's C_{2v} symmetry.

- ^1H NMR:** Due to the symmetry, two signals are anticipated for the aromatic protons. The proton at the 4-position (para to the nitroso group) would appear as a triplet, and the two equivalent protons at the 3- and 5-positions would appear as a doublet. The chemical shifts would be influenced by the electron-withdrawing nature of the nitroso and chloro groups.
- ^{13}C NMR:** Four distinct signals are expected for the carbon atoms of the benzene ring. The carbon atoms bearing the chlorine atoms (C-2, C-6) would be equivalent, as would the carbons at the 3- and 5-positions. The carbon attached to the nitroso group (C-1) and the carbon at the 4-position would each give a unique signal.

Table 2: Predicted NMR Spectral Data for **2,6-Dichloronitrosobenzene**

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Notes
^1H	7.5 - 8.0	d	H-3, H-5
	7.3 - 7.8	t	H-4
^{13}C	~160	s	C-NO
	~135	s	C-Cl
	~130	s	C-4
	~125	s	C-3, C-5

Note: Predicted chemical shifts are based on data for nitrosobenzene and substituted derivatives and can vary based on solvent and experimental conditions.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic nitroso compound is characterized by a strong absorption band corresponding to the N=O stretching vibration.

Table 3: Predicted IR Absorption Frequencies for **2,6-Dichloronitrosobenzene**

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N=O Stretch (monomer)	1500 - 1600	Strong
C-H Stretch (aromatic)	3050 - 3150	Medium
C=C Stretch (aromatic)	1450 - 1600	Medium-Strong
C-N Stretch	1100 - 1200	Medium
C-Cl Stretch	700 - 850	Strong

Note: The N=O stretch is a key diagnostic peak for nitroso compounds.[\[11\]](#)[\[12\]](#)

Mass Spectrometry (MS)

In electron ionization mass spectrometry, **2,6-dichloronitrosobenzene** is expected to show a distinct molecular ion peak. The fragmentation pattern would be characterized by the loss of the nitroso group and chlorine atoms.

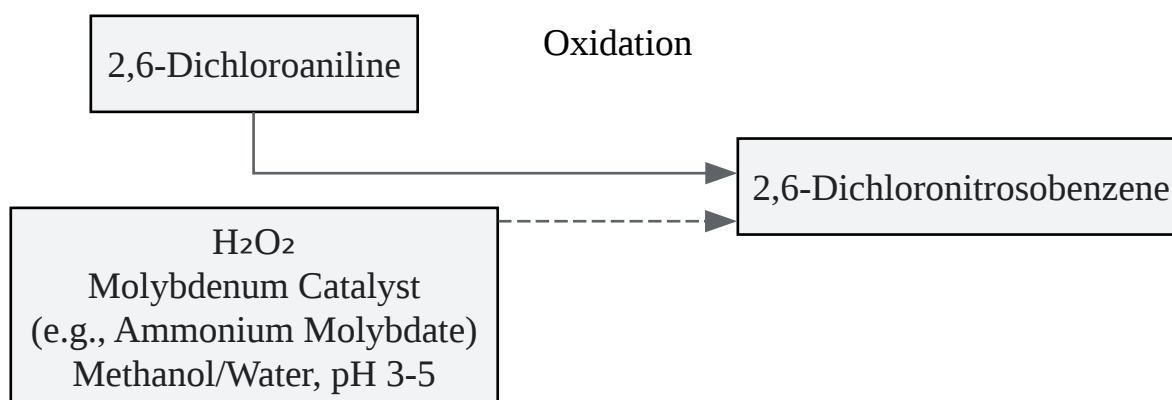
Table 4: Predicted Mass Spectrometry Fragmentation for **2,6-Dichloronitrosobenzene**

m/z	Predicted Fragment	Notes
175/177/179	$[M]^+$	Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.
145/147/149	$[M - NO]^+$	Loss of the nitroso group.
110/112	$[M - NO - Cl]^+$	Subsequent loss of a chlorine atom.
75	$[C_6H_3]^+$	Loss of both chlorine atoms and the nitroso group.

Note: The relative intensities of the isotopic peaks for fragments containing two chlorine atoms ($[M]^+$ and $[M-NO]^+$) would be approximately 9:6:1.

Synthesis and Experimental Protocols

Aryl nitroso compounds are commonly synthesized by the oxidation of the corresponding anilines. While a specific protocol for **2,6-dichloronitrosobenzene** is not readily available, a general and effective method involves the oxidation of 2,6-dichloroaniline using hydrogen peroxide catalyzed by a molybdenum salt.[1][5]



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Caption: General workflow for the synthesis of **2,6-dichloronitrosobenzene**.

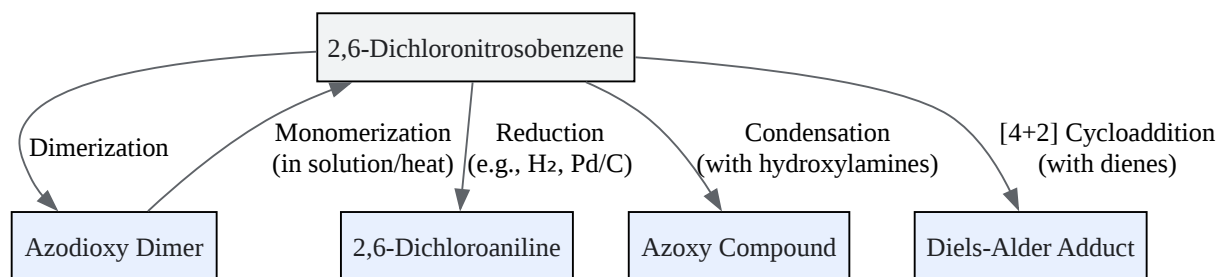
Experimental Protocol: Oxidation of 2,6-Dichloroaniline

This protocol is adapted from a general method for the synthesis of nitroso arenes.^{[1][5]}

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloroaniline (1 equivalent) in a mixture of methanol and water.
- **Catalyst Addition:** Add a catalytic amount of ammonium molybdate (e.g., 0.1 mol equivalent).
- **pH Adjustment:** Adjust the pH of the mixture to between 3 and 5 using a suitable acid (e.g., dilute sulfuric acid).
- **Oxidant Addition:** Cool the reaction mixture in an ice bath. Slowly add hydrogen peroxide (4 equivalents) dropwise while maintaining the temperature below 10 °C.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The formation of the nitroso compound, which is often colored, may be visually apparent. As the product is typically insoluble in the reaction medium, it may precipitate out.
- **Work-up and Purification:** Once the reaction is complete, collect the precipitated product by filtration. Wash the solid with cold water and then a small amount of cold methanol to remove unreacted starting material and soluble impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.

Reactivity

The reactivity of **2,6-dichloronitrosobenzene** is governed by the electrophilic nature of the nitroso group and the electronic effects of the chlorine substituents.



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Caption: Key reactivity pathways of aryl nitroso compounds.

- Monomer-Dimer Equilibrium: Like most aromatic nitroso compounds, **2,6-dichloronitrosobenzene** is expected to exist in a monomer-dimer equilibrium. In the solid state, the colorless or pale yellow azodioxy dimer is typically favored, while in solution or at higher temperatures, the colored (green or blue) monomer is more prevalent.[6]
- Reduction: The nitroso group can be readily reduced to an amine. Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) would convert **2,6-dichloronitrosobenzene** to 2,6-dichloroaniline.[13]
- Condensation Reactions: The electrophilic nitrogen atom of the nitroso group can react with nucleophiles. For instance, it can condense with anilines to form azobenzenes (Mills reaction) or with active methylene compounds (Ehrlich-Sachs reaction).[14]
- Diels-Alder Reactions: The -N=O group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered heterocyclic rings.[14]

Toxicology and Safety

Specific toxicological data for **2,6-dichloronitrosobenzene** are not available. However, the toxicology can be inferred from the general properties of aromatic nitro and nitroso compounds.

- General Toxicity: Aromatic nitroso compounds are generally considered to be toxic and are often reactive metabolites of carcinogenic nitroaromatic compounds.[15][16][17][18][19] They

are known to be reactive towards biological nucleophiles, such as glutathione and protein thiols.[20]

- Methemoglobinemia: A primary toxic effect of many nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This is a known effect of nitrobenzene.[2][3][4][5]
- Carcinogenicity: Many N-nitroso compounds are classified as potent carcinogens.[15][16][17][18][19] While C-nitroso compounds like **2,6-dichloronitrosobenzene** are structurally different from N-nitrosamines, caution is warranted due to their reactivity.

Handling Precautions: Given the potential toxicity, **2,6-dichloronitrosobenzene** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2,6-Dichloronitrosobenzene is a halogenated aryl nitroso compound with significant potential as a synthetic intermediate. While direct experimental data on its properties are scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The predicted physicochemical and spectroscopic properties, along with the outlined synthetic and reactivity pathways, offer a solid foundation for researchers to begin working with this compound. Further experimental investigation is necessary to fully elucidate its characteristics and potential applications.

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